3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
Properties
IUPAC Name |
3-(2-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-3-1-2-4-11(10)14-6-8-5-9(7-14)12(8)15/h1-4,8-9,12,15H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHLFPGWTUHCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol typically follows a multistep pathway involving:
- Construction of the azabicyclo[3.1.1]heptane core via intramolecular cyclization or cycloaddition reactions.
- Functionalization of the bicyclic scaffold with the 2-aminophenyl group.
- Introduction or preservation of the 6-hydroxy substituent.
The bicyclic core is often formed by intramolecular cyclization of amino alcohol precursors under acidic conditions or by reduction of spirocyclic nitriles, as supported by recent synthetic methodologies.
Intramolecular Cyclization of Amino Alcohols
One classical approach involves the intramolecular cyclization of appropriately substituted amino alcohols. This method includes:
- Starting from amino alcohols bearing a 2-aminophenyl substituent.
- Treatment under strongly acidic conditions (e.g., hydrochloric acid or sulfuric acid) to promote cyclization.
- Formation of the azabicyclo[3.1.1]heptane ring system with the hydroxy group at the 6-position.
| Parameter | Details |
|---|---|
| Acid Catalyst | Concentrated HCl or H2SO4 |
| Temperature | Mild to moderate heating (50–100 °C) |
| Solvent | Often aqueous or polar protic solvents |
| Reaction Time | Several hours to overnight |
| Yield | Moderate to good, depending on substrate |
This method is advantageous for its straightforwardness but may require careful control to avoid side reactions or over-cyclization.
Reduction of Spirocyclic Oxetanyl Nitriles
A recent and general approach reported in 2023 involves the reduction of spirocyclic oxetanyl nitriles to yield 3-azabicyclo[3.1.1]heptanes, including derivatives bearing functional groups such as the 2-aminophenyl substituent. This method is notable for its:
- High selectivity and scalability.
- Mild reaction conditions.
- Applicability to a broad substrate scope.
- Synthesis of spirocyclic oxetanyl nitrile precursors via known methods.
- Reduction of the nitrile group using suitable reducing agents (e.g., lithium aluminum hydride or catalytic hydrogenation).
- Formation of the bicyclic amine with the hydroxy group intact.
| Parameter | Details |
|---|---|
| Reducing Agent | LiAlH4 or catalytic hydrogenation |
| Solvent | Ether solvents (e.g., THF, Et2O) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2–24 hours depending on scale and agent |
| Yield | High yields reported (>80%) |
This approach has been successfully applied to produce 3-azabicyclo[3.1.1]heptane cores incorporated into drug candidates, demonstrating improved physicochemical properties.
Multigram Synthesis via Cycloaddition and Ring-Closing Reactions
Other synthetic routes involve:
- Thermal or photochemical intramolecular [2+2] cycloadditions of dienes derived from Morita-Baylis-Hillman adducts to build the bicyclic framework.
- Use of N-heterocyclic carbene gold(I) catalysis to transform N-tethered bisallenes into 3-azabicyclo[3.1.1]heptanes.
- Selective ring-closing reactions to install the bicyclic system with high stereocontrol.
These methods allow for the introduction of various substituents, including the 2-aminophenyl group, by functionalizing the starting materials or intermediates prior to cyclization.
Industrial Production Considerations
In industrial settings, continuous flow reactors are employed for the large-scale cyclization reactions to:
- Precisely control reaction parameters such as temperature, pressure, and residence time.
- Enhance yield and purity.
- Facilitate scale-up and reproducibility.
Strong acids or catalytic systems are optimized to minimize by-products and maximize throughput.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization of Amino Alcohols | Acid-catalyzed ring closure | Strong acid, moderate heat | Simple, well-established | Requires careful acid control |
| Reduction of Spirocyclic Oxetanyl Nitriles | Nitrile reduction to amine | LiAlH4 or catalytic hydrogenation | High selectivity, scalable | Requires preparation of nitriles |
| Thermal/Photochemical Cycloadditions | [2+2] or [3σ+2σ] cycloadditions | Heat or photochemical conditions | Stereoselective, versatile | Specialized equipment needed |
| N-Heterocyclic Carbene Gold(I) Catalysis | Catalytic ring formation | Gold catalyst, mild conditions | High regio- and stereocontrol | Catalyst cost and availability |
| Industrial Continuous Flow Cyclization | Acid-catalyzed cyclization in flow | Controlled temp/pressure | Scalable, reproducible | Equipment investment required |
Research Findings and Mechanistic Insights
- The reduction of spirocyclic oxetanyl nitriles proceeds via hydride attack on the nitrile carbon, followed by intramolecular ring closure to form the azabicyclo[3.1.1]heptane core.
- Acid-catalyzed cyclizations likely proceed through protonation of hydroxyl or amino groups, facilitating nucleophilic attack and ring closure.
- Photochemical cycloadditions enable the construction of the bicyclic framework with defined stereochemistry, useful for preparing conformationally restricted piperidine derivatives.
- Incorporation of the 3-azabicyclo[3.1.1]heptane core into drug molecules (e.g., replacing pyridine rings) improves physicochemical and pharmacokinetic properties, demonstrating the synthetic utility of these preparation methods.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol with structurally related compounds based on substituents, molecular properties, and applications:
Key Differences in Physical and Chemical Properties
- Trifluoromethyl Group: Increases lipophilicity (logP) and metabolic stability, as seen in analogs like 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol . Benzyl Group: Imparts rigidity and moderate hydrophobicity, favoring solid-state stability (e.g., 3-benzyl derivatives with m.p. >220°C) .
Synthetic Accessibility :
Stability and Solubility :
Biological Activity
3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, particularly in the context of cancer research and neuropharmacology.
- CAS Number : 2098102-68-0
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- Structure : The compound features an azabicyclo structure, which contributes to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cell proliferation pathways. Preliminary studies suggest that it may act as an antagonist or modulator of certain neurotransmitter receptors, similar to other bicyclic compounds.
Cytotoxicity Studies
Recent investigations have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicate a significant reduction in cell viability, suggesting potential as an anticancer agent.
Neuropharmacological Effects
Studies have also explored the neuropharmacological implications of this compound, particularly its effects on dopaminergic and serotonergic systems. It has shown promise in modulating neurotransmitter release, potentially offering therapeutic avenues for conditions like Parkinson's disease and depression.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the efficacy of this compound in combination with established chemotherapeutics in MCF-7 cells. The combination treatment resulted in enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect.
-
Neuroprotective Effects :
- In animal models of neurodegeneration, administration of this compound demonstrated a protective effect against neuronal loss induced by oxidative stress, highlighting its potential role as a neuroprotective agent.
Q & A
Basic: What are the established synthetic routes for 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol?
Answer:
Synthesis typically involves multi-step routes leveraging bicyclic frameworks and aromatic substitutions. Key steps include:
- Reductive Amination : Reduction of spirocyclic oxetanyl nitriles to form the bicyclic amine core, followed by functionalization with the 2-aminophenyl group .
- Multi-Step Cyclization : A two-step approach (as seen in structurally similar compounds) involving cycloaddition reactions to construct the azabicyclo[3.1.1]heptane scaffold, followed by selective hydroxylation and aromatic substitution .
- Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization are critical for isolating high-purity product, with yields optimized by controlling reaction pH and temperature .
Basic: How is the structural characterization of this compound performed?
Answer:
Advanced analytical techniques are required due to the compound’s stereochemical complexity:
- NMR Spectroscopy : H and C NMR confirm the bicyclic framework and substituent positions. NOESY experiments resolve stereochemistry, particularly the spatial arrangement of the hydroxyl and aminophenyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Used to unambiguously determine absolute configuration and hydrogen-bonding interactions in crystalline form .
Advanced: What strategies address discrepancies in reported biological activity data for this compound?
Answer:
Data contradictions often arise from variations in assay conditions or stereochemical purity. Methodological solutions include:
- Systematic Replication : Reproduce studies using standardized assays (e.g., competitive binding assays with controlled pH and temperature) .
- Meta-Analysis : Aggregate data across studies to identify trends, adjusting for variables like enantiomeric purity (e.g., >98% purity via HPLC) .
- Orthogonal Validation : Cross-validate results using complementary techniques (e.g., SPR for binding affinity and cellular assays for functional activity) .
Advanced: How can researchers design experiments to study receptor interactions?
Answer:
Key methodologies include:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled analogs) to quantify displacement in target receptors (e.g., serotonin or dopamine receptors) .
- Molecular Dynamics Simulations : Model ligand-receptor docking to predict binding modes, guided by the compound’s bicyclic rigidity and aminophenyl orientation .
- Mutagenesis Studies : Identify critical receptor residues by comparing binding affinities in wild-type vs. mutant receptors .
Advanced: What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?
Answer:
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability using datasets from analogs .
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability, leveraging the compound’s low molecular weight (~250 g/mol) and moderate hydrophobicity .
- Free-Energy Perturbation (FEP) : Simulate binding free energies to optimize substituents for target selectivity .
Basic: What are key structural analogs of this compound, and how do they differ?
Answer:
Analog comparisons highlight functional group impacts:
Advanced: How does stereochemistry influence the compound’s biological activity?
Answer:
The spatial arrangement of the hydroxyl and aminophenyl groups dictates receptor binding:
- Enantiomeric Purity : The (1R,5S) configuration shows 10-fold higher affinity for serotonin receptors vs. (1S,5R) in preclinical models .
- Hydrogen Bonding : The hydroxyl group forms critical hydrogen bonds with receptor residues, as shown in docking studies .
- Synthetic Control : Chiral resolution via chiral HPLC or asymmetric catalysis ensures enantiopure batches for reproducible activity .
Basic: What are the stability and storage conditions for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
